molecular formula C6H10N2O4 B12222934 3-Acetamido-4-amino-4-oxobutanoic acid CAS No. 1374509-32-6

3-Acetamido-4-amino-4-oxobutanoic acid

Cat. No.: B12222934
CAS No.: 1374509-32-6
M. Wt: 174.15 g/mol
InChI Key: FZLYWFSBVZNFHZ-UHFFFAOYSA-N
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Description

3-Acetamido-4-amino-4-oxobutanoic acid, also known as N-acetylasparagine, is a derivative of asparagine. This compound is an endogenous metabolite found in the human brain and other tissues. It plays a significant role in various biochemical pathways and is of interest in both research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-4-amino-4-oxobutanoic acid can be achieved through several methods. One common approach involves the acetylation of asparagine. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes. These processes often utilize enzymatic methods to achieve high yields and purity. For example, the use of acyltransferases from Mycobacterium smegmatis has been reported to efficiently catalyze the formation of aminooxo-acids, including this compound, in aqueous media .

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-4-amino-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and acetamido groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-Acetamido-4-amino-4-oxobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetamido-4-amino-4-oxobutanoic acid involves its participation in biochemical pathways. It acts as a substrate for various enzymes, influencing metabolic processes. The compound’s molecular targets include enzymes involved in amino acid metabolism and neurotransmitter synthesis .

Comparison with Similar Compounds

Similar Compounds

    Asparagine: The parent compound from which 3-Acetamido-4-amino-4-oxobutanoic acid is derived.

    N-acetylglutamine: Another acetylated amino acid with similar properties.

Uniqueness

This compound is unique due to its specific acetylation pattern, which imparts distinct biochemical properties. Its role as an endogenous metabolite and its presence in the human brain make it particularly interesting for neurological studies .

Properties

IUPAC Name

3-acetamido-4-amino-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c1-3(9)8-4(6(7)12)2-5(10)11/h4H,2H2,1H3,(H2,7,12)(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLYWFSBVZNFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501254433
Record name Butanoic acid, 3-(acetylamino)-4-amino-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374509-32-6
Record name Butanoic acid, 3-(acetylamino)-4-amino-4-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374509-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 3-(acetylamino)-4-amino-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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